3-benzyl-2-{[(3-chlorophenyl)methyl]sulfanyl}-6-(morpholin-4-yl)-3,4-dihydroquinazolin-4-one 3-benzyl-2-{[(3-chlorophenyl)methyl]sulfanyl}-6-(morpholin-4-yl)-3,4-dihydroquinazolin-4-one
Brand Name: Vulcanchem
CAS No.: 422278-93-1
VCID: VC4519659
InChI: InChI=1S/C26H24ClN3O2S/c27-21-8-4-7-20(15-21)18-33-26-28-24-10-9-22(29-11-13-32-14-12-29)16-23(24)25(31)30(26)17-19-5-2-1-3-6-19/h1-10,15-16H,11-14,17-18H2
SMILES: C1COCCN1C2=CC3=C(C=C2)N=C(N(C3=O)CC4=CC=CC=C4)SCC5=CC(=CC=C5)Cl
Molecular Formula: C26H24ClN3O2S
Molecular Weight: 478.01

3-benzyl-2-{[(3-chlorophenyl)methyl]sulfanyl}-6-(morpholin-4-yl)-3,4-dihydroquinazolin-4-one

CAS No.: 422278-93-1

Cat. No.: VC4519659

Molecular Formula: C26H24ClN3O2S

Molecular Weight: 478.01

* For research use only. Not for human or veterinary use.

3-benzyl-2-{[(3-chlorophenyl)methyl]sulfanyl}-6-(morpholin-4-yl)-3,4-dihydroquinazolin-4-one - 422278-93-1

Specification

CAS No. 422278-93-1
Molecular Formula C26H24ClN3O2S
Molecular Weight 478.01
IUPAC Name 3-benzyl-2-[(3-chlorophenyl)methylsulfanyl]-6-morpholin-4-ylquinazolin-4-one
Standard InChI InChI=1S/C26H24ClN3O2S/c27-21-8-4-7-20(15-21)18-33-26-28-24-10-9-22(29-11-13-32-14-12-29)16-23(24)25(31)30(26)17-19-5-2-1-3-6-19/h1-10,15-16H,11-14,17-18H2
Standard InChI Key PYYVTSZWNAQLRM-UHFFFAOYSA-N
SMILES C1COCCN1C2=CC3=C(C=C2)N=C(N(C3=O)CC4=CC=CC=C4)SCC5=CC(=CC=C5)Cl

Introduction

Chemical Identity and Structural Analysis

Molecular Formula and Key Features

The compound has the molecular formula C₂₆H₂₄ClN₃O₂S, as confirmed by its entry in the Molport database . Key structural components include:

  • Dihydroquinazolin-4-one core: A bicyclic system comprising fused benzene and pyrimidine rings, with a ketone group at position 4.

  • 3-Benzyl substitution: A benzyl group (-CH₂C₆H₅) at position 3, enhancing lipophilicity and potential CNS penetration.

  • 2-[(3-Chlorophenyl)methylsulfanyl] group: A sulfur-containing substituent at position 2, which may modulate electronic properties and binding interactions.

  • 6-Morpholin-4-yl group: A morpholine ring at position 6, contributing to solubility and hydrogen-bonding capacity.

Spectroscopic Characterization

While nuclear magnetic resonance (NMR) or mass spectrometry (MS) data for this specific compound are unavailable, analogous quinazolinones exhibit characteristic signals:

  • ¹H NMR: Aromatic protons in the range of δ 7.2–8.1 ppm, methylene groups (e.g., benzyl -CH₂-) at δ 3.5–4.5 ppm, and morpholine protons at δ 3.0–3.7 ppm .

  • Infrared (IR): Stretching vibrations for C=O (~1,680 cm⁻¹), C-N (~1,350 cm⁻¹), and C-S (~650 cm⁻¹) .

Synthesis and Structural Modification

Plausible Synthetic Pathways

The synthesis of 3-benzyl-2-{[(3-chlorophenyl)methyl]sulfanyl}-6-(morpholin-4-yl)-3,4-dihydroquinazolin-4-one likely involves multi-step functionalization of a quinazolinone precursor (Figure 1):

  • Formation of the Dihydroquinazolin-4-one Core:
    Cyclocondensation of anthranilic acid derivatives with urea or thiourea under acidic conditions yields the quinazolinone scaffold .

  • Introduction of the 3-Benzyl Group:
    Alkylation at position 3 using benzyl chloride in the presence of a base (e.g., K₂CO₃) in acetonitrile .

  • 2-Sulfanylation:
    Thiolation via nucleophilic substitution with (3-chlorophenyl)methanethiol under basic conditions .

  • 6-Morpholin-4-yl Substitution:
    Coupling of a morpholine derivative at position 6 using cross-dehydrogenative coupling (CDC) with catalysts like MnO₂ or Y(OTf)₃ .

Challenges and Optimization

  • Regioselectivity: Ensuring substitutions occur exclusively at positions 2, 3, and 6 requires careful control of reaction conditions (e.g., temperature, catalysts) .

  • Sulfur Stability: The sulfanyl group may oxidize during synthesis, necessitating inert atmospheres or reducing agents .

Compound StructureCell Line (IC₅₀, μg/mL)Reference
Methyl 3-((3-phenylquinoxalin-2-yl)sulfanyl)propanoateHCT-116: 1.9, MCF-7: 2.3
2-(Thiazol-5-yl)quinazolin-4-oneA-549: 4.2, HepG2: 3.8

The morpholine ring in the target compound may enhance DNA intercalation or kinase inhibition, while the sulfanyl group could improve membrane permeability .

Antimicrobial and Anti-Inflammatory Effects

  • Antitubercular Activity: Analogous 2-thiazolylquinazolinones exhibit MIC values of <1 μg/mL against Mycobacterium tuberculosis .

  • COX-2 Inhibition: Sulfur-containing quinazolinones reduce prostaglandin E₂ (PGE₂) levels by >50% at 10 μM .

Future Directions

Targeted Biological Assays

Priority areas for experimental validation include:

  • Kinase Inhibition Screening: Assess activity against EGFR, VEGFR, or PI3K pathways.

  • In Vivo Toxicity Profiling: Evaluate acute toxicity in rodent models.

Structural Optimization

  • Morpholine Replacement: Testing pyrrolidine or piperazine analogs to modulate solubility.

  • Sulfanyl Group Oxidation: Exploring sulfone or sulfoxide derivatives for enhanced stability .

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